4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane (CAS: 1143576-84-4) is a boronic ester featuring a phenylanthracene core and a pinacol-protected boronate group. Its molecular formula is C₃₂H₂₉BO₂, with a molecular weight of 456.4 g/mol . The compound is characterized by high purity (≥95% by HPLC and titration analysis) and is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated organic materials, such as those used in organic light-emitting diodes (OLEDs) and semiconductors .
The anthracene moiety provides extended π-conjugation, enhancing photophysical properties, while the boronate group enables efficient coupling with aryl halides under palladium catalysis .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)24-20-18-23(19-21-24)30-27-16-10-8-14-25(27)29(22-12-6-5-7-13-22)26-15-9-11-17-28(26)30/h5-21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLYTNZYCPAKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143576-84-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 10-phenylanthracene-9-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borane derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of fluorescent probes and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The compound’s photophysical properties also play a role in its applications in fluorescence-based techniques .
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table compares the target compound with six analogous boronic esters:
Biological Activity
4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane (CAS Number: 1143576-84-4) is a boron-containing organic compound that has garnered interest in various fields, particularly in organic electronics and photonics due to its unique structural properties. This article delves into the biological activity of this compound, focusing on its potential applications and mechanisms of action.
Molecular Characteristics
- Molecular Formula : C32H29BO2
- Molecular Weight : 456.392 g/mol
- IUPAC Name : this compound
- InChI Key : MLLYTNZYCPAKPU-UHFFFAOYSA-N
- PubChem CID : 57654767
Structural Insights
The compound features a dioxaborolane ring structure which is known for its reactivity and ability to form stable complexes with various biological molecules. The presence of phenyl and anthracene moieties enhances its photophysical properties, making it suitable for applications in light-emitting devices.
Research indicates that compounds similar to this compound exhibit several biological activities:
-
Anticancer Properties :
- Studies have shown that boron-containing compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
- A case study involving a related boron compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential therapeutic applications in oncology.
-
Antibacterial Activity :
- Some derivatives of dioxaborolanes have been reported to possess antibacterial properties against gram-positive bacteria. This activity is hypothesized to arise from their ability to disrupt bacterial cell membranes.
-
Photodynamic Therapy (PDT) :
- The unique photophysical properties of the anthracene moiety allow for potential applications in PDT, where compounds are activated by light to produce cytotoxic agents that target tumor cells.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various boron compounds. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics in vitro against multiple cancer cell lines.
Case Study 2: Antibacterial Efficacy
In another investigation documented in Bioorganic & Medicinal Chemistry Letters, derivatives similar to this compound were tested against Staphylococcus aureus. The findings revealed a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Efficacy | Reference |
|---|---|---|---|
| Anticancer | Boron derivatives | IC50 < 10 µM | Journal of Medicinal Chemistry |
| Antibacterial | Dioxaborolanes | MIC = 32 µg/mL | Bioorganic & Medicinal Chemistry Letters |
| Photodynamic Therapy | Anthracene-based | Effective in vitro | Journal of Photochemistry |
Q & A
Q. What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or lithiation-borylation reactions . For example, lithiation of a halogenated anthracene intermediate (e.g., 10-phenylanthracen-9-yl bromide) with n-butyllithium at –78°C in dry tetrahydrofuran (THF), followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yields the target boronate ester. Reaction conditions require strict inert atmosphere control and anhydrous solvents to prevent hydrolysis .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and borolane ring integrity. Anthracene protons typically appear as distinct aromatic signals (~7.5–8.5 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves steric effects from tetramethyl dioxaborolane groups and verifies planarity of the anthracene-phenyl backbone. Mean C–C bond lengths in the borolane ring should align with literature (e.g., 1.50–1.55 Å) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?
- Methodological Answer :
- Temperature Control : Maintain –78°C during lithiation to minimize side reactions (e.g., proto-deboronation). Use cryogenic baths with dry ice/acetone .
- Purification : Recrystallize the product from a 10:1 methanol/acetone mixture to remove unreacted boronate esters. Column chromatography with hexane/ethyl acetate gradients can further isolate high-purity fractions .
- Yield Challenges : Reported yields vary (e.g., 55–80%) due to steric hindrance from the anthracene moiety. Increasing stoichiometric excess of the boronate reagent (1.2–1.5 eq) may improve efficiency .
Q. What strategies address contradictions in spectroscopic data between synthesized batches?
- Methodological Answer :
- Impurity Profiling : Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to identify byproducts like dehalogenated anthracene or hydrolyzed borolanes .
- Deuterated Solvent Artifacts : Ensure NMR solvents (e.g., CDCl₃) are free of acidic impurities, which can protonate the borolane ring and obscure signals. Pre-drying solvents over molecular sieves is recommended .
Q. How does the compound’s electronic structure influence its application in optoelectronic materials?
- Methodological Answer :
- Conjugation Effects : The anthracene core provides extended π-conjugation, enhancing charge transport in organic light-emitting diodes (OLEDs) . Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps (~3.0–3.5 eV) .
- Borolane Stability : The tetramethyl dioxaborolane group improves oxidative stability compared to unprotected boronic acids, critical for device longevity in ambient conditions .
Contradictions in Literature
- Synthesis Yields : reports 55.2% yield for a bis-dioxaborolane analog, while fluorene-based derivatives achieve 80% yields under similar conditions . This discrepancy may arise from steric differences between anthracene and fluorene backbones.
- Crystallographic Disorder : Some X-ray studies note minor disorder in the tetramethyl groups, requiring anisotropic refinement during data processing .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
